molecular formula C20H18FNO5 B6417559 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione CAS No. 903191-82-2

2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Cat. No.: B6417559
CAS No.: 903191-82-2
M. Wt: 371.4 g/mol
InChI Key: YSMUGVGRFHJCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a synthetic organic compound supplied for research and development purposes. This compound belongs to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class of heterocyclic structures, which are of significant interest in medicinal chemistry for their potential biological activities . The molecular formula of the compound is C21H20FNO5, and it has a molecular weight of 385.3856 g/mol . This benzoxazepine derivative is provided with a documented CAS Registry Number of 904005-23-8, ensuring precise identification for material tracking and regulatory compliance . Its complex structure features a 1,4-benzoxazepine-3,5-dione core, which is a seven-membered ring system incorporating oxygen and nitrogen atoms, fused to a benzene ring. Researchers are investigating such scaffolds for their potential as cognitive enhancers (nootropics) and for application in neuropsychiatric or neurodegenerative disorders, although comprehensive pharmacological data for this specific analog may still be emerging . The compound is presented as a research chemical and is intended for in-vitro applications in a controlled laboratory environment only. WARNING: This product is labeled and sold as "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not to be used for diagnostic, therapeutic, prophylactic, or any other human or veterinary use, nor as a food additive, cosmetic, or household product. It is the sole responsibility of the purchaser to ensure that their handling and use of the material comply with all applicable local, state, national, and international laws and regulations.

Properties

IUPAC Name

2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5/c1-3-16-20(25)22(19(24)13-6-4-5-7-18(13)27-16)11-15(23)14-10-12(21)8-9-17(14)26-2/h4-10,16H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMUGVGRFHJCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione is a synthetic organic molecule with potential biological activity. Its structure suggests it may interact with various biological systems, particularly in the realm of pharmacology. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C20H18FNO5
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 903191-82-2
  • InChIKey : YSMUGVGRFHJCPU-UHFFFAOYSA-N

Research indicates that compounds similar to 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives often exhibit activity as agonists or antagonists at various receptor sites. Specifically, they may interact with the GABAA receptor system, which is crucial for mediating the effects of anxiolytic and sedative drugs.

Pharmacological Effects

  • Anxiolytic Activity : Studies have shown that similar compounds can exhibit anxiolytic properties. For instance, derivatives that bind to the benzodiazepine site on GABAA receptors are known to reduce anxiety levels effectively.
  • Anticonvulsant Properties : The compound may also possess anticonvulsant effects. Research involving related benzodiazepine derivatives has demonstrated their efficacy in reducing seizure activity in animal models.
  • Sedative Effects : Compounds in this class frequently exhibit sedative effects due to their action on central nervous system pathways.

Case Studies and Experimental Models

  • In Vivo Studies : In animal models, compounds similar to 2-ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine have been tested for their efficacy in reducing anxiety and seizure activity using protocols such as the pentylenetetrazol (PTZ) test and maximal electroshock (MES) test.
    Study TypeFindings
    PTZ TestSignificant reduction in seizure frequency
    MES TestProlonged seizure latency observed
  • Binding Affinity Studies : Radioligand binding assays have shown that certain derivatives possess a higher affinity for GABAA receptors compared to traditional anxiolytics like diazepam.
    CompoundBinding Affinity (nM)
    6a12
    Diazepam20

Toxicological Profile

The toxicity profile of such compounds is crucial for therapeutic applications. Preliminary studies suggest that while these compounds can be effective in low doses, higher concentrations may lead to adverse effects such as sedation and impaired motor functions.

Q & A

Q. What are the key synthetic strategies for constructing the benzoxazepine-dione core in this compound?

The benzoxazepine-dione scaffold is typically synthesized via cyclocondensation reactions. For example, analogous compounds (e.g., benzodiazepine derivatives) are prepared by reacting aminophenol derivatives with α-keto esters under reflux in polar aprotic solvents like DMF or acetic acid. Controlled temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:keto ester) are critical to avoid side reactions such as over-oxidation or dimerization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • HPLC with gradient elution (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions. The 3,5-dione groups show characteristic carbonyl signals at δ 170–175 ppm in ¹³C NMR.
  • High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological assays are suitable for screening its activity?

Target receptor-binding assays (e.g., GABAₐ for benzodiazepine-like activity) using radioligand displacement (³H-flumazenil). For cellular activity, use SH-SY5Y neuronal cells to measure cytotoxicity (MTT assay) and calcium flux imaging to evaluate neuromodulatory effects .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved during formulation?

Contradictions often arise from polymorphic forms. Characterize crystallinity via PXRD and DSC . If amorphous domains dominate, employ co-solvents (e.g., PEG-400) or solid dispersion techniques with hydroxypropyl methylcellulose (HPMC) to enhance aqueous solubility .

Q. What mechanistic insights explain discrepancies in its activity across in vitro vs. in vivo models?

Differences may stem from metabolic stability. Conduct LC-MS/MS metabolite profiling in liver microsomes to identify major degradation pathways (e.g., cytochrome P450-mediated oxidation). Compare with plasma stability data to optimize pharmacokinetic profiles .

Q. How can reaction yields be improved for the critical 2-oxoethyl substitution step?

Optimize the nucleophilic substitution conditions:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.
  • Replace DMF with DMSO to stabilize the oxoethyl intermediate, reducing byproduct formation.
  • Monitor reaction progress via in-situ FTIR to track carbonyl group consumption (peak ~1700 cm⁻¹) .

Q. What computational methods validate the stereoelectronic effects of the 5-fluoro-2-methoxyphenyl moiety?

Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density distributions. The fluorine atom’s electronegativity enhances aryl ring planarity, while the methoxy group’s steric bulk may influence binding pocket interactions. Compare with X-ray crystallography data (if available) .

Methodological Notes

  • Contradiction Management : When literature reports conflicting synthetic yields (e.g., 10% vs. 38% in benzodiazepine derivatives), replicate protocols with strict inert atmosphere control (N₂/Ar) and reagent drying to isolate variables .
  • Safety : Handle fluorinated intermediates in fume hoods with nitrile gloves; avoid skin contact due to potential neurotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.